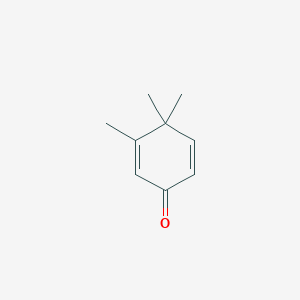
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- is a chemical compound that is commonly used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents like ethanol and ether. This compound has a wide range of applications in various fields of science, including biochemistry, pharmacology, and organic chemistry.
Mechanism Of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical And Physiological Effects
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have potential anti-cancer effects by inhibiting the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- in lab experiments is its stability and solubility in organic solvents. It is also relatively easy to synthesize. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-. One direction is to further investigate its potential therapeutic effects in the treatment of various diseases, including cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand its effects on biological systems. Additionally, there is potential for the development of new compounds based on the structure of 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- with improved therapeutic properties.
Synthesis Methods
The synthesis of 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- can be achieved by several methods. One of the most common methods is the Friedel-Crafts acylation of 2,5-dimethylphenol with acetyl chloride in the presence of aluminum chloride. This reaction yields 2,5-dimethyl-4-(3,4,4-trimethylcyclohexa-1,5-dien-1-yl)-3-oxocyclohexa-2,5-dien-1-yl acetate, which can be hydrolyzed to obtain 2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- has a wide range of scientific research applications. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. It is also used in biochemistry and pharmacology research as a model compound for studying the mechanism of action of other compounds. Additionally, it has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation.
properties
CAS RN |
17429-31-1 |
|---|---|
Product Name |
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl- |
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3,4,4-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-7-6-8(10)4-5-9(7,2)3/h4-6H,1-3H3 |
InChI Key |
XWYNZKIPFPUMPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=CC1(C)C |
Canonical SMILES |
CC1=CC(=O)C=CC1(C)C |
Other CAS RN |
17429-31-1 |
synonyms |
3,4,4-Trimethyl-2,5-cyclohexadien-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



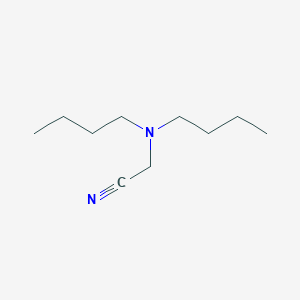
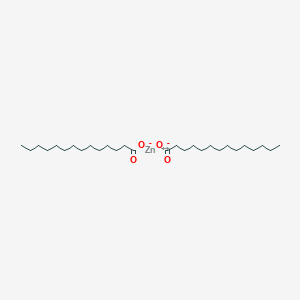
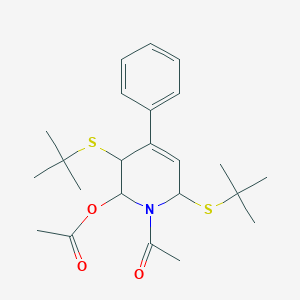
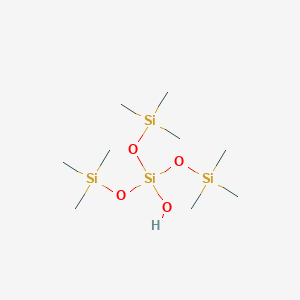

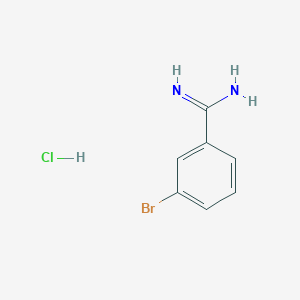
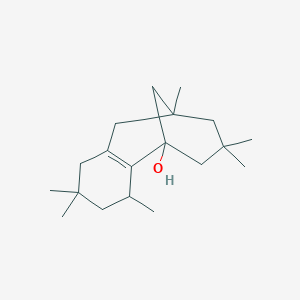
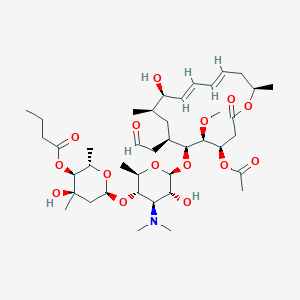
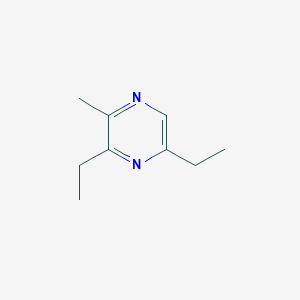
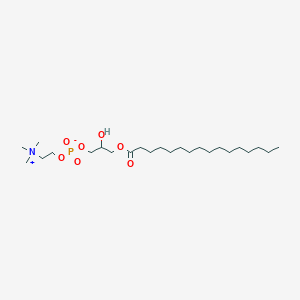
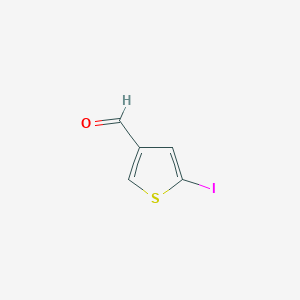
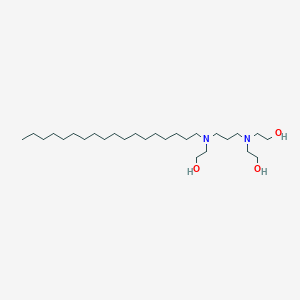
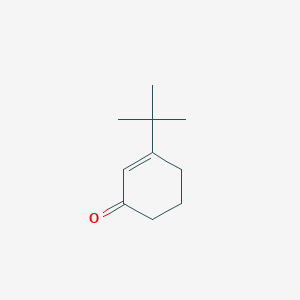
![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)